molecular formula C11H9BrClN3O B5346736 N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide CAS No. 957510-89-3

N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5346736
CAS No.: 957510-89-3
M. Wt: 314.56 g/mol
InChI Key: UXFWLUIQECBJLT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a chloro group, and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4-bromophenylhydrazine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of derivatives with different halogens or functional groups.

    Oxidation Reactions: Formation of oxides or ketones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for anticancer and antimicrobial agents.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-bromophenyl)-4-chloro-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3O/c1-16-10(9(13)6-14-16)11(17)15-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFWLUIQECBJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801180922
Record name N-(4-Bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957510-89-3
Record name N-(4-Bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957510-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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